
(E)-3-(4-ethoxy-3-methoxyphenyl)-N'-(4-hydroxy-3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(E)-3-(4-ethoxy-3-methoxyphenyl)-N'-(4-hydroxy-3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C21H22N4O5 and its molecular weight is 410.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (E)-3-(4-ethoxy-3-methoxyphenyl)-N'-(4-hydroxy-3-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide is a pyrazole derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, structure-activity relationships (SAR), and relevant case studies.
Synthesis and Structural Characterization
The synthesis of this compound typically involves the reaction of hydrazine derivatives with appropriate aldehydes and ketones, leading to the formation of the pyrazole ring. The structural characterization is often performed using techniques such as NMR, IR spectroscopy, and X-ray crystallography to confirm the molecular structure and purity.
Table 1: Characterization Techniques
Technique | Purpose |
---|---|
NMR | Determine molecular structure |
IR | Identify functional groups |
X-ray Crystallography | Confirm 3D structure |
Antitumor Activity
Research indicates that pyrazole derivatives, including our compound of interest, exhibit significant antitumor activities. They have been shown to inhibit various cancer cell lines through mechanisms such as the inhibition of key signaling pathways involved in cell proliferation.
- Mechanisms : Inhibition of BRAF(V600E), EGFR, and Aurora-A kinase pathways has been noted in related pyrazole compounds .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. Studies suggest that it can modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO).
Antimicrobial Activity
Antimicrobial assays have demonstrated that pyrazole derivatives can exhibit antibacterial and antifungal properties. The compound shows potential against various strains of bacteria and fungi, making it a candidate for further development as an antimicrobial agent.
Table 2: Biological Activities Summary
Activity Type | Observed Effects | Reference |
---|---|---|
Antitumor | Inhibition of cancer cell proliferation | |
Anti-inflammatory | Reduced TNF-α and NO production | |
Antimicrobial | Activity against bacteria and fungi |
Case Studies
- Antitumor Efficacy : A study evaluated the antitumor efficacy of several pyrazole derivatives, including our compound, against human breast cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, suggesting a promising avenue for cancer therapy.
- Anti-inflammatory Mechanism : Another investigation focused on the anti-inflammatory potential of this compound in a murine model of inflammation. The compound significantly reduced paw edema compared to control groups, supporting its use in inflammatory conditions.
- Antimicrobial Testing : In vitro tests revealed that the compound exhibited notable activity against Staphylococcus aureus and Candida albicans, with minimum inhibitory concentrations (MIC) comparable to established antibiotics.
Table 3: Case Study Results
Study Focus | Findings |
---|---|
Antitumor Efficacy | Dose-dependent inhibition in breast cancer cells |
Anti-inflammatory | Significant reduction in edema in mice |
Antimicrobial Testing | Effective against S. aureus and C. albicans |
Eigenschaften
IUPAC Name |
3-(4-ethoxy-3-methoxyphenyl)-N-[(E)-(4-hydroxy-3-methoxyphenyl)methylideneamino]-1H-pyrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O5/c1-4-30-18-8-6-14(10-20(18)29-3)15-11-16(24-23-15)21(27)25-22-12-13-5-7-17(26)19(9-13)28-2/h5-12,26H,4H2,1-3H3,(H,23,24)(H,25,27)/b22-12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRZXINKRNWCAQP-WSDLNYQXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CC(=C(C=C3)O)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=C(C=C1)C2=NNC(=C2)C(=O)N/N=C/C3=CC(=C(C=C3)O)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.